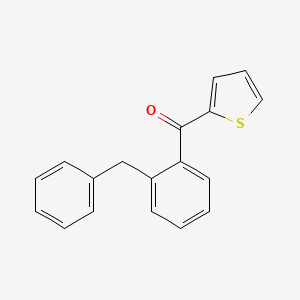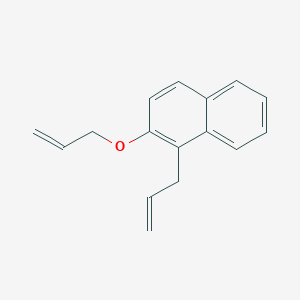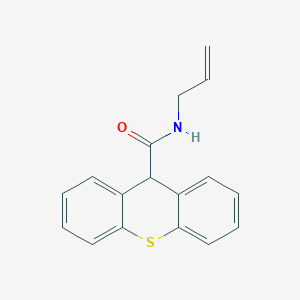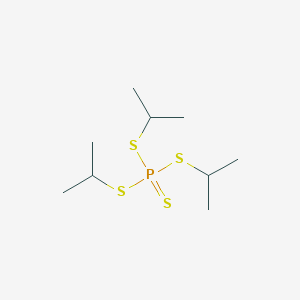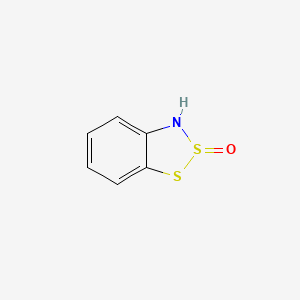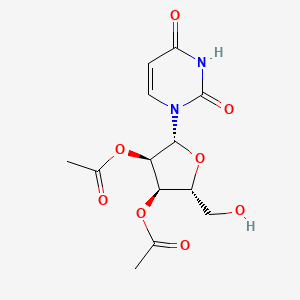
2',3'-di-O-acetyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Di-O-acetyluridine is a nucleoside derivative, specifically a protected nucleoside with open NH2/OH groups . It is a modified form of uridine, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are acetylated. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-di-O-acetyluridine typically involves the acetylation of uridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 2’,3’-di-O-acetyluridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3’-Di-O-acetyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding uridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under mild conditions.
Major Products Formed:
Hydrolysis: Yields uridine.
Substitution: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Applications De Recherche Scientifique
2’,3’-Di-O-acetyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 2’,3’-di-O-acetyluridine involves its conversion to uridine in vivo. Once converted, uridine can participate in various biochemical pathways, including the synthesis of nucleotides and nucleic acids. The acetylation protects the molecule during transport and enhances its bioavailability .
Comparaison Avec Des Composés Similaires
2’,3’,5’-Tri-O-acetyluridine: Another acetylated derivative of uridine with three acetyl groups.
5’-O-ketoleucyl-2’,3’-di-O-acetyluridine: A compound that combines uridine with ketoleucine for enhanced therapeutic effects.
Uniqueness: 2’,3’-Di-O-acetyluridine is unique due to its specific acetylation pattern, which provides a balance between protection and reactivity. This makes it a valuable intermediate in the synthesis of other nucleoside analogs and a useful tool in biochemical research.
Propriétés
Formule moléculaire |
C13H16N2O8 |
|---|---|
Poids moléculaire |
328.27 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)/t8-,10-,11-,12-/m1/s1 |
Clé InChI |
BUHMZKLSFGZBHP-HJQYOEGKSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=CC(=O)NC2=O)CO |
SMILES canonique |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



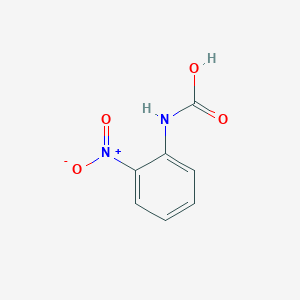
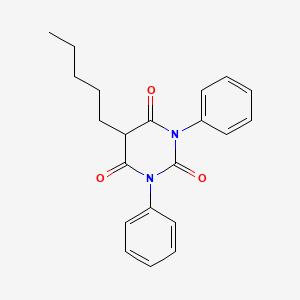
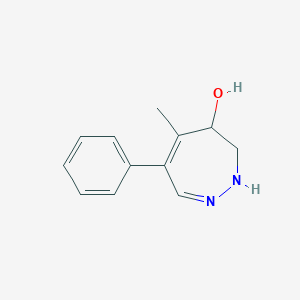

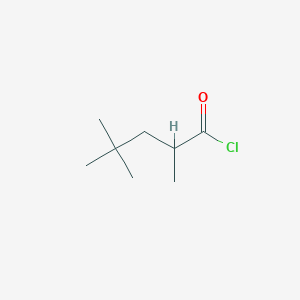
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
